Aloe-emodin-glucoside
CAS No.: 29010-56-8
Cat. No.: VC0518070
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29010-56-8 |
---|---|
Molecular Formula | C21H20O10 |
Molecular Weight | 432.4 g/mol |
IUPAC Name | 1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione |
Standard InChI | InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 |
Standard InChI Key | ASQHVCDULHERIH-JNHRPPPUSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Aloe-emodin-glucoside (systematic name: 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione-8-O-β-D-glucopyranoside) is an anthraquinone glycoside with the molecular formula C₂₁H₂₀O₁₀ and a molar mass of 432.38 g/mol . The compound features a glucose moiety linked via a β-glycosidic bond to the hydroxyl group at the 8-position of the aloe emodin backbone (Figure 1) . This structural modification significantly alters its physicochemical properties, including solubility and stability, compared to aloe emodin.
Physicochemical Characteristics
Key physical properties of aloe-emodin-glucoside include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | 829.9°C (estimated) | |
Density | 1.3280 (rough estimate) | |
Solubility | Soluble in DMSO, methanol | |
Storage Conditions | 2–8°C |
The glucoside’s enhanced solubility in polar solvents, such as dimethyl sulfoxide (DMSO) and methanol, facilitates its use in in vitro assays . Its stability under refrigeration (2–8°C) ensures practical laboratory handling .
Pharmacological Activities
Glucose Metabolism Modulation
Aloe-emodin-8-O-glucoside (AEG) demonstrates potent insulin-mimetic effects in adipocytes and myotubes. In L6 myotubes and 3T3-L1 adipocytes, AEG induces a dose-dependent increase in glucose uptake activity (GUA), achieving maximal efficacy at 50 μM . Mechanistically, AEG activates the insulin signaling cascade by phosphorylating insulin receptor β-subunit (IRβ), insulin receptor substrate 1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K), culminating in the translocation of glucose transporter 4 (GLUT4) to the cell membrane . Notably, AEG enhances glycogen synthesis by inhibiting glycogen synthase kinase 3β (GSK-3β), a key regulator of glycogen metabolism . These findings position AEG as a candidate for managing insulin resistance and type 2 diabetes.
Anticancer Properties
Aloe-emodin-glucoside exhibits selective cytotoxicity against neuroectodermal tumors and glioblastoma cells. In SK-N-AS neuroblastoma and T98G glioblastoma models, the compound reduces ATP production and inhibits proliferation at IC₅₀ values of 35 μM and 48 μM, respectively . The antiproliferative effect correlates with reactive oxygen species (ROS) generation, mitochondrial membrane potential disruption, and caspase-3 activation . Comparative studies indicate that glycosylation mitigates the hepatotoxicity associated with aloe emodin while retaining anticancer efficacy .
Anti-Inflammatory and Neuroprotective Effects
In murine models of sepsis and Alzheimer’s disease, aloe-emodin-glucoside suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibits nuclear factor-κB (NF-κB) signaling . Additionally, the compound attenuates β-amyloid aggregation in neuronal cells, suggesting potential applications in neurodegenerative disorders .
Chronic administration in rodents results in dose-dependent liver and kidney damage, underscoring the need for rigorous toxicity evaluations in preclinical development .
Pharmacokinetics and Bioavailability
Aloe-emodin-glucoside exhibits poor oral bioavailability (<15%) due to limited intestinal absorption and rapid hepatic metabolism . Pharmacokinetic studies in rats reveal a short elimination half-life (t₁/₂ = 1.2 hours) and low plasma concentration after oral dosing . Strategies to improve bioavailability, such as nanoparticle encapsulation, are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume